molecular formula C25H24N2O3S5 B15036496 8-ethoxy-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

8-ethoxy-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B15036496
M. Wt: 560.8 g/mol
InChI Key: QGYYERGXVNDVRK-UHFFFAOYSA-N
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Description

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzothiazole ring and a dithiolquinoline moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the benzothiazole and dithiolquinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include ethoxybenzothiazole, dithiolquinoline derivatives, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s benzothiazole and dithiolquinoline moieties allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE lies in its combination of benzothiazole and dithiolquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C25H24N2O3S5

Molecular Weight

560.8 g/mol

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H24N2O3S5/c1-5-29-14-8-10-18-16(11-14)21-22(34-35-23(21)31)25(3,4)27(18)20(28)13-32-24-26-17-9-7-15(30-6-2)12-19(17)33-24/h7-12H,5-6,13H2,1-4H3

InChI Key

QGYYERGXVNDVRK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC5=C(S4)C=C(C=C5)OCC

Origin of Product

United States

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